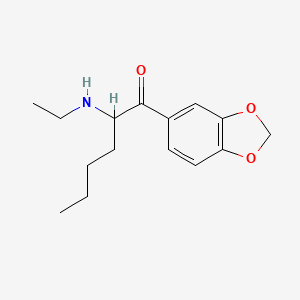N-Ethylhexylone
CAS No.: 802605-02-3
Cat. No.: VC4127300
Molecular Formula: C15H21NO3
Molecular Weight: 263.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 802605-02-3 |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one |
| Standard InChI | InChI=1S/C15H21NO3/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12,16H,3-6,10H2,1-2H3 |
| Standard InChI Key | YBBDXHZYADMVNJ-UHFFFAOYSA-N |
| SMILES | CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC |
| Canonical SMILES | CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Ethylhexylone (IUPAC: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) features a 3,4-methylenedioxy phenyl ring linked to a hexanone chain substituted with an ethylamino group at the α-position . Its molecular weight of 263.33 g/mol and LogP value of 2.87 predict moderate lipophilicity, facilitating blood-brain barrier penetration. The presence of two chiral centers (C1 and C2) generates four stereoisomers, though illicit samples typically exist as racemic mixtures .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ | |
| Melting Point | Not reported | |
| Boiling Point | 322.3 ± 25.0 °C (predicted) | |
| Solubility in Water | 0.79 g/L at 25 °C | |
| Plasma Protein Binding | 85-92% (estimated) |
Synthesis and Illicit Production
First synthesized in 1964 via a Mannich reaction involving 3,4-methylenedioxyphenylacetone, ethylamine, and formaldehyde , contemporary illicit synthesis employs analogous methods using unregulated precursors. Gas chromatography-mass spectrometry (GC-MS) analyses of street samples reveal impurities like N-ethylnorpentylone, suggesting incomplete alkylation during manufacturing .
Pharmacological Mechanisms and Neurochemical Effects
Transporter Inhibition Dynamics
N-Ethylhexylone potently inhibits dopamine (DAT) and norepinephrine (NET) transporters, with IC₅₀ values of 12.3 nM and 28.7 nM respectively, surpassing cocaine’s DAT inhibition (IC₅₀: 89 nM) . Serotonin transporter (SERT) affinity is weaker (IC₅₀: 1.02 μM), creating a neurochemical profile closer to psychostimulants than entactogens .
Table 2: Monoamine Transporter Affinities
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|---|---|---|
| N-Ethylhexylone | 12.3 | 28.7 | 1020 |
| Cocaine | 89 | 210 | 320 |
| α-PVP | 4.8 | 15.4 | >10,000 |
| MDMA | 376 | 77 | 57 |
Behavioral Pharmacology
In murine models, acute administration (10-30 mg/kg i.p.) induces dose-dependent hyperlocomotion (F(3,52)=78.92, p<0.001) . The 30 mg/kg dose produces a 4.8-fold increase in total distance traveled versus saline controls, persisting for 120 minutes post-injection. Anxiogenic effects manifest in elevated plus maze tests, with open arm time reduced by 62% at 30 mg/kg .
Toxicological Profile and Human Fatalities
Acute Toxicity Markers
A fatal case involving a 21-year-old male revealed:
-
Clinical presentation: Hyperthermia (>41°C), tachycardia (160 bpm), acute kidney injury (creatinine: 4.2 mg/dL)
-
Postmortem findings: Rhabdomyolysis (CK: 12,340 U/L), cerebral edema
Comparative analysis shows N-ethylhexylone’s lethality exceeds MDMA, with fatal doses estimated at 0.5-1 mg/kg in naive users .
Metabolic Pathways
Primary metabolites identified via LC-HRMS:
-
N-Deethylhexylone (m/z 235.1443)
-
3,4-Dihydroxyhexylone (m/z 279.0978)
-
β-Keto-reduced metabolite (m/z 265.1901)
CYP2D6 mediates N-deethylation (60% of dose), while glucuronidation accounts for 25% of excretion . The β-keto reduction produces diastereomers with unresolved pharmacological activity.
Analytical Detection Challenges
Mass Spectrometric Signatures
Characteristic MS/MS fragments (CE: 35 eV):
-
Base peak: m/z 149.0234 (3,4-methylenedioxybenzoyl)
-
Key fragments: m/z 91.0542 (tropylium), m/z 121.0284 (methylenedioxy phenyl)
Cross-Reactivity Issues
Immunoassays for amphetamines show ≤5% cross-reactivity, necessitating confirmatory testing via:
Regulatory Status and Control Measures
As of 2025, 37 countries regulate N-ethylhexylone under analogue acts, while the European Union lists it in Schedule II of the Narcotics Convention . The UK Home Office reports a 340% increase in seizures since 2022, with street prices ranging from £15-25 per gram .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume